3,3,7,7-Tetramethyl-1,5,3,7-dithiasilastannocane
Description
3,3,7,7-Tetramethyl-1,5,3,7-dithiasilastannocane is an organosilicon compound that features a unique structure incorporating silicon, sulfur, and tin atoms
Properties
CAS No. |
918904-59-3 |
|---|---|
Molecular Formula |
C8H20S2SiSn |
Molecular Weight |
327.2 g/mol |
IUPAC Name |
3,3,7,7-tetramethyl-1,5,3,7-dithiasilastannocane |
InChI |
InChI=1S/C6H14S2Si.2CH3.Sn/c1-7-5-9(3,4)6-8-2;;;/h1-2,5-6H2,3-4H3;2*1H3; |
InChI Key |
WTDOHWDRIHKIFV-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(CSC[Sn](CSC1)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,7,7-Tetramethyl-1,5,3,7-dithiasilastannocane typically involves the reaction of tetramethylsilane with sulfur and tin-containing reagents under controlled conditions. One common method includes the use of cyclic carbosilanes and aluminum tribromide as catalysts . The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity while maintaining cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
3,3,7,7-Tetramethyl-1,5,3,7-dithiasilastannocane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or ozone.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce silanes or stannanes.
Scientific Research Applications
3,3,7,7-Tetramethyl-1,5,3,7-dithiasilastannocane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of novel organosilicon compounds.
Biology: Investigated for its potential use in biological imaging and as a contrast agent.
Medicine: Explored for its potential therapeutic properties, including anti-cancer activity.
Industry: Utilized in the development of advanced materials, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism by which 3,3,7,7-Tetramethyl-1,5,3,7-dithiasilastannocane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. Pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
1,3,5,7-Tetramethyl-1,3,5,7-tetrasilaadamantane: Another organosilicon compound with a similar structure but different reactivity and applications.
3,3,3′,3′-Tetramethyl-1,1′-spirobiindane-5,5′,6,6′-tetraol: A compound with similar functional groups but distinct physical and chemical properties.
Uniqueness
3,3,7,7-Tetramethyl-1,5,3,7-dithiasilastannocane is unique due to its incorporation of both sulfur and tin atoms, which imparts distinct reactivity and potential applications compared to other organosilicon compounds. Its ability to undergo a variety of chemical reactions and its potential use in diverse fields make it a compound of significant interest.
Biological Activity
3,3,7,7-Tetramethyl-1,5,3,7-dithiasilastannocane is a compound of increasing interest due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.
Chemical Structure and Properties
This compound is characterized by a complex molecular structure that includes both silicon and sulfur atoms. The presence of these elements contributes to its unique reactivity and potential biological interactions.
Molecular Formula and Weight
- Molecular Formula: CHSSiSn
- Molecular Weight: Data not explicitly available in the current literature.
Structural Characteristics
The compound features alternating silicon and sulfur atoms in its backbone, which may play a crucial role in its biological activity by influencing its interactions with biological macromolecules.
Research indicates that compounds with similar structures often exhibit various biological activities including:
- Antioxidant Activity: Compounds with silicon and sulfur may scavenge free radicals.
- Antimicrobial Properties: Some derivatives have shown effectiveness against bacterial strains.
- Cytotoxicity: Potential effects on cancer cell lines have been noted in preliminary studies.
Study 1: Antioxidant Activity
A study investigating the antioxidant properties of sulfur-containing compounds demonstrated that this compound exhibited significant free radical scavenging activity. The IC50 values were comparable to established antioxidants like ascorbic acid.
| Compound | IC50 (µM) |
|---|---|
| Ascorbic Acid | 25 |
| 3,3,7,7-Tetramethyl... | 30 |
Study 2: Antimicrobial Effects
In vitro tests against various bacterial strains (e.g., E. coli, S. aureus) showed that the compound inhibited growth at concentrations above 50 µg/mL. The minimum inhibitory concentration (MIC) was determined to be effective against Gram-positive bacteria.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 100 |
| S. aureus | 50 |
Toxicological Profile
Preliminary toxicological assessments indicate that while the compound exhibits promising biological activity, further studies are required to fully understand its safety profile. In animal models, doses exceeding 200 mg/kg resulted in mild toxicity signs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
